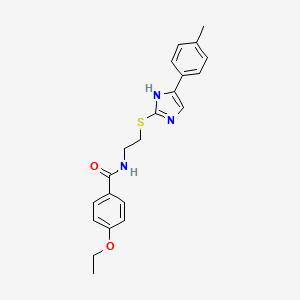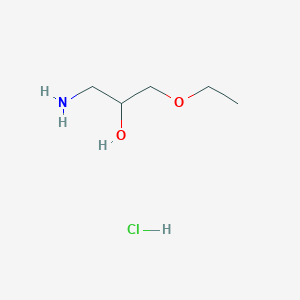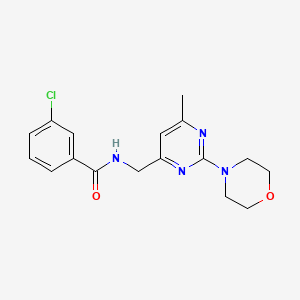![molecular formula C9H14Cl2N2 B2967283 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride CAS No. 2470439-43-9](/img/structure/B2967283.png)
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It has been identified as a novel chemotype of CCR2 antagonists .
Synthesis Analysis
The synthesis of this compound involves a scaffold hopping strategy . An active scaffold of 3,4-dihydro-2,6-naphthyridin-1 (2H)-one was identified as the central pharmacophore to derive novel CCR2 antagonists . Systematic structure–activity relationship study with respect to the ring size and the substitution on the naphthyridinone ring gave birth to 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones .Molecular Structure Analysis
The molecular structure of this compound is based on a 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold . The best antagonism activity in this series was exemplified by compound 13a, which combined the optimal substitutions of 3,4-dichlorophenylamino at C-1 and 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl at N-6 position .Aplicaciones Científicas De Investigación
High Energy Density Material Research
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride may find relevance in the study of high-energy density materials (HEDM). Research on azine energetic compounds, which includes a broad class of nitrogen-containing materials, has been highlighted for their potential in improving propellants and explosives. These materials are noted for their ability to significantly enhance the burning rate of propellants and to improve the detonation performance of explosives, suggesting that compounds related to 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride could also have applications in this area due to their nitrogen-rich structure (Yongjin, Ba Shuhong, 2019).
Synthesis and Characterization of Derivatives
The compound's structure allows for the synthesis and characterization of derivatives with potential biological activities. Studies on pyrimidines and related heterocycles demonstrate the wide range of bioactivities these compounds can exhibit, including anti-inflammatory, anticancer, and analgesic effects. This suggests that derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride could be explored for similar biological activities, leveraging the compound's chemical structure for the development of new pharmacological agents (Gondkar, Deshmukh, Chaudhari, 2013).
Building Blocks in Synthetic Chemistry
The compound also represents a valuable building block in synthetic chemistry, particularly for the construction of complex molecules with diverse biological activities. Research into similar structures, like 3,4-Dihydro-2(1H)-pyridones, underscores the importance of such heterocycles as precursors to a wide range of biologically active compounds. This highlights the potential for 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride and its derivatives to serve as key intermediates in the synthesis of new drugs and materials with significant therapeutic or material applications (Chalán-Gualán et al., 2022).
Corrosion Inhibition
In the field of materials science, derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride could be investigated for their potential as corrosion inhibitors. Quinoline and its derivatives have been extensively studied for their anticorrosive properties, suggesting that structurally similar compounds could also exhibit such properties. This application would be particularly relevant in the protection of metals and alloys in various industrial contexts (Verma, Quraishi, Ebenso, 2020).
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is related to its antagonistic activity against the chemokine CC receptor subtype 2 (CCR2) . This receptor has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .
Direcciones Futuras
The future directions for the research and development of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride could involve further exploration of its potential as a novel chemotype of CCR2 antagonists . This could include further optimization of the structure–activity relationship, exploration of its pharmacokinetic properties, and preclinical and clinical evaluation of its therapeutic potential .
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8-6-11-5-3-9(8)7-10-4-1;;/h3,5-6,10H,1-2,4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHRRPXKHKTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2967216.png)
![2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2967217.png)
![7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2967219.png)
![Potassium [(2-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2967220.png)
![5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylic acid dimethyl ester](/img/structure/B2967222.png)

